Davanone D
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Davanone D involves several steps starting from geranyl acetate . The process includes diastereoselective cyclization, which differentiates between cis and trans products, followed by derivatization . The preparation of trans-davanone is also described in the literature .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oil from Artemisia pallens using methods such as hydro-distillation . The oil is then subjected to various purification processes to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Davanone D undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The conditions for these reactions vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, such as hydroxydavanone and isodavanone .
Scientific Research Applications
Davanone D has a wide range of scientific research applications, including:
Chemistry:
Biology:
Medicine:
Industry:
Mechanism of Action
The mechanism of action of Davanone D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of cell signaling pathways and gene expression . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with enzymes and receptors involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Davanone D is unique among sesquiterpenes due to its specific structure and aromatic properties. Similar compounds include:
- Davanone B
- Davanone C
- Isodavanone
- Artemone
- Hydroxydavanone
- Nordavanone
These compounds share similar chemical structures but differ in their specific functional groups and stereochemistry, which contribute to their unique properties and applications .
Properties
CAS No. |
20482-11-5 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
(2S)-2-[(2S,5R)-5-ethenyl-5-methyloxolan-2-yl]-6-methylhept-5-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-6-15(5)10-9-14(17-15)12(4)13(16)8-7-11(2)3/h6-7,12,14H,1,8-10H2,2-5H3/t12-,14+,15+/m1/s1 |
InChI Key |
FJKKZNIYYVEYOL-SNPRPXQTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1CC[C@](O1)(C)C=C)C(=O)CC=C(C)C |
Canonical SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)CC=C(C)C |
Origin of Product |
United States |
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